molecular formula C21H20N2O3 B2677558 N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034415-63-7

N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2677558
CAS RN: 2034415-63-7
M. Wt: 348.402
InChI Key: ZMKQKXMVVXDTQV-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .


Physical And Chemical Properties Analysis

Benzofuran is a colourless liquid and is a component of coal tar .

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide is not well understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by this compound leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other psychedelic compounds. It has been found to induce changes in perception, mood, and cognition. It can also cause visual hallucinations, synesthesia, and altered sense of time. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of activation of this receptor in a controlled environment. However, one limitation of using this compound is its potential for abuse and recreational use. Researchers must take precautions to ensure that the compound is used only for scientific purposes and not for personal use.

Future Directions

There are several future directions for research on N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide. One area of interest is the potential therapeutic applications of the compound. It has been suggested that this compound may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new compounds based on the structure of this compound. Researchers are exploring the potential of modifying the structure of this compound to create compounds with improved therapeutic properties and reduced side effects.
Conclusion:
In conclusion, this compound is a synthetic psychedelic compound with potent effects on the central nervous system. It has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. While there are limitations to its use in lab experiments, the compound has the potential to lead to new discoveries and developments in the field of neuroscience.

Synthesis Methods

The synthesis of N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide involves several steps, including the reaction of 3-bromobenzofuran with 3-(dimethylamino)propylmagnesium chloride to form 3-(dimethylamino)propylbenzofuran. The benzofuran is then reacted with 6-methoxy-1H-indole-2-carboxylic acid to form the final product, this compound. The synthesis of this compound is challenging and requires specialized equipment and expertise.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to other compounds in the phenethylamine class, such as 2C-B and mescaline. Researchers have studied the effects of this compound on serotonin receptors and have found that it has a high affinity for the 5-HT2A receptor, which is responsible for the psychedelic effects of many compounds.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-16-9-8-14-12-19(23-18(14)13-16)21(24)22-10-4-6-17-11-15-5-2-3-7-20(15)26-17/h2-3,5,7-9,11-13,23H,4,6,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKQKXMVVXDTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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